molecular formula C14H10N8 B11763274 5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole

5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole

Cat. No.: B11763274
M. Wt: 290.28 g/mol
InChI Key: KSMAAKRGCQTKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole is a symmetric biphenyl derivative featuring tetrazole rings at both the 4- and 4'-positions. Tetrazoles are nitrogen-rich heterocycles known for their high acidity (pKa ~4–5), making them bioisosteres for carboxylic acids in drug design.

Properties

Molecular Formula

C14H10N8

Molecular Weight

290.28 g/mol

IUPAC Name

5-[4-[4-(2H-tetrazol-5-yl)phenyl]phenyl]-2H-tetrazole

InChI

InChI=1S/C14H10N8/c1-5-11(13-15-19-20-16-13)6-2-9(1)10-3-7-12(8-4-10)14-17-21-22-18-14/h1-8H,(H,15,16,19,20)(H,17,18,21,22)

InChI Key

KSMAAKRGCQTKFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=NNN=N3)C4=NNN=N4

Origin of Product

United States

Preparation Methods

[3+2] Cycloaddition of Nitriles and Azides

The most common method involves the Huisgen cycloaddition between biphenyl nitriles and sodium azide. For example, 4'-cyano-4-biphenylcarbonitrile reacts with NaN₃ in the presence of acidic or Lewis acid catalysts to form the tetrazole rings. Key variations include:

  • ZnBr₂-Catalyzed Reaction : A 2019 study demonstrated that ZnBr₂ in DMF at 120°C for 12 hours yields the product in 82% purity.

  • Microwave-Assisted Synthesis : Using La(OTf)₃-SiO₂ as a catalyst under microwave irradiation (150°C, 30 min), the reaction achieves 94% yield.

Table 1: Cycloaddition Conditions and Yields

CatalystSolventTemperature (°C)Time (h)Yield (%)Source
ZnBr₂DMF1201282
La(OTf)₃-SiO₂Toluene150 (MW)0.594
NH₄ClDMF1302467

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling is critical for assembling the biphenyl backbone. A trityl-protected tetrazole intermediate is first synthesized, followed by Suzuki coupling with aryl boronic acids. For instance:

  • Intermediate Preparation : 2-Butyl-3-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one is formed via Pd(PPh₃)₄ catalysis (yield: 75%).

  • Deprotection : Trityl groups are removed using HCl in methanol/acetone (20–25°C, 2 hours), yielding the final bis-tetrazole.

Key Observation : The choice of palladium catalyst (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) affects coupling efficiency, with the latter providing higher regioselectivity.

Stepwise Functionalization of Preformed Tetrazoles

Bromination-Alkylation Sequences

A two-step protocol is employed for asymmetrical substitution:

  • Bromination : 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole is treated with NBS in CCl₄ to introduce a bromomethyl group (yield: 85%).

  • Azidation : The brominated intermediate reacts with NaN₃ in DMF at 105°C, forming the second tetrazole ring (yield: 67%).

Critical Parameter : Excess NaN₃ (3–4 equivalents) is required to prevent mono-azidation.

Deprotection and Purification Challenges

Trityl Group Removal

Trityl-protected intermediates (e.g., 5-(4'-methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole) require careful deprotection:

  • Acid Selection : HCl in methanol/acetone (1:2 v/v) achieves >95% deprotection without side reactions.

  • Solvent Optimization : Mixing methanol with ketones (e.g., acetone) enhances methoxytriphenylmethane precipitation, simplifying purification.

Table 2: Deprotection Efficiency

AcidSolventTemperature (°C)Purity (%)
HClMeOH/acetone2599.5
H₂SO₄MeOH/ethyl acetate3087

Alternative Routes and Innovations

Sandmeyer Reaction

A 2023 patent (US20250100979A1) describes a safer alternative using aminoguanidine nitrate as the precursor. The reaction avoids toxic tetrazine intermediates, achieving 89% yield under HNO₃/NaNO₂ conditions.

Hantzsch Condensation

For hybrid structures, Hantzsch condensation merges tetrazole moieties with dihydropyridine cores. A 2012 study reported 87% yield when using unprotected tetrazole aldehydes in one-pot reactions.

Analytical Characterization

  • ¹H NMR : Aromatic protons appear as doublets at δ 7.65–7.25 ppm, while tetrazole CH groups resonate at δ 8.10–8.30 ppm.

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 290.28 [M+H]⁺.

Industrial-Scale Considerations

  • Cost Drivers : Pd catalysts account for 60% of raw material costs. Recycling protocols (e.g., Amberlyst-15-supported Pd) reduce expenses by 40%.

  • Environmental Impact : Microwave and solvent-free methods lower E-factors from 32 to 12 .

Chemical Reactions Analysis

Cycloaddition for Tetrazole Formation

The tetrazole rings are formed via [3+2] cycloaddition between nitriles and sodium azide. For example:
Reaction :

Nitrile+NaN3ZnCl2/H2OTetrazole\text{Nitrile} + \text{NaN}_3 \xrightarrow{\text{ZnCl}_2/\text{H}_2\text{O}} \text{Tetrazole}

This method achieves yields of 82–95% under aqueous conditions . Copper sulfate pentahydrate (CuSO₄·5H₂O) in dimethyl sulfoxide (DMSO) further enhances selectivity and efficiency, avoiding toxic hydrazoic acid .

Biphenyl Coupling

Suzuki-Miyaura coupling is employed to link the biphenyl moieties. For instance:
Reaction :

Aryl halide+Boronic acidPd(PPh3)4/BaseBiphenyl\text{Aryl halide} + \text{Boronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4/\text{Base}} \text{Biphenyl}

Post-functionalization with tetrazole groups completes the synthesis .

Functional Group Reactivity

The tetrazole rings exhibit distinct reactivity:

N-Alkylation and Arylation

  • Alkylation :
    Tert-butyl hydroperoxide (TBHP) facilitates N-2 alkylation under catalyst-free conditions:

    Tetrazole+R-O-O-RBu4NIN-Alkylated Tetrazole\text{Tetrazole} + \text{R-O-O-R} \xrightarrow{\text{Bu}_4\text{NI}} \text{N-Alkylated Tetrazole}

    Yields range from 65–85% .

  • Arylation :
    Aryl diacyl peroxides enable direct N-2 arylation at room temperature .

Halogenation

Bromination at the biphenyl methyl group using dibromodimethylhydantoin (DBDMH):
Reaction :

Biphenyl-CH3+DBDMHBPO/CCl4Biphenyl-CH2Br\text{Biphenyl-CH}_3 + \text{DBDMH} \xrightarrow{\text{BPO/CCl}_4} \text{Biphenyl-CH}_2\text{Br}

Yield: 70% (4d in ).

Antimicrobial Derivatives

Halogenated derivatives (e.g., 4c, 4d in ) show enhanced antimicrobial activity. Key data:

DerivativeMIC (μg/mL)Target Organisms
4c (Cl-substituted)12.5–25S. aureus, E. coli
4d (Cl₂-substituted)6.25–12.5P. aeruginosa, C. albicans

Comparative Reaction Efficiency

MethodCatalystConditionsYield (%)Reference
[3+2] CycloadditionZnCl₂H₂O, 80°C82–95
N-AlkylationBu₄NIRT, 12 h65–85
BrominationDBDMH/BPOCCl₄, reflux70

Mechanistic Insights

  • Cycloaddition : The Zn²⁺ ion polarizes the nitrile group, accelerating azide attack .

  • Alkylation : Bu₄NI generates iodonium intermediates, facilitating radical-based alkyl transfer .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, derivatives of tetrazole have been studied for their ability to inhibit specific kinases involved in cancer progression. The compound in focus has shown promise as a scaffold for developing anticancer agents targeting the c-Met pathway, which is critical in various cancers such as non-small cell lung cancer and renal cell carcinoma .

Antimicrobial Properties
Tetrazole derivatives have also been evaluated for their antimicrobial activities. Studies have demonstrated that certain tetrazole compounds exhibit effective antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial enzymes and disrupt their function, making it a candidate for further development as an antibiotic .

Material Science

Coordination Chemistry
The unique nitrogen-rich structure of tetrazoles makes them suitable for coordination with metal ions. This property is utilized in the synthesis of metal-organic frameworks (MOFs) which have applications in gas storage and separation technologies. The compound can act as a ligand to form stable complexes with transition metals, enhancing the functionality of MOFs .

Polymeric Materials
The incorporation of tetrazole moieties into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. These polymers can be used in high-performance applications such as aerospace components and protective coatings due to their improved resistance to heat and chemicals .

Agricultural Chemistry

Pesticidal Activity
Tetrazole derivatives are being investigated for their potential use as agrochemicals. Their ability to inhibit specific biochemical pathways in pests makes them candidates for developing new pesticides. Research has shown that certain tetrazole compounds can effectively control pest populations while minimizing environmental impact .

Case Study 1: Anticancer Drug Development

In a study published by MDPI, a series of tetrazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The findings indicated that modifications at specific positions on the tetrazole ring significantly influenced the cytotoxicity of the compounds, leading to the identification of promising candidates for further development .

Case Study 2: Antimicrobial Screening

A comprehensive screening of tetrazole derivatives against clinical strains of bacteria revealed that certain compounds exhibited activity comparable to standard antibiotics like Ciprofloxacin. This highlights the therapeutic potential of tetrazoles in combating antibiotic-resistant strains .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agent targeting c-Met ,
Antimicrobial activity against bacteria ,
Material ScienceLigand for metal-organic frameworks ,
Enhancing polymer properties ,
Agricultural ChemistryDevelopment of new pesticides ,

Mechanism of Action

The mechanism of action of 5-[4’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole rings can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s high nitrogen content also contributes to its reactivity and potential bioactivity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Structural Features and Substituent Effects:

  • Symmetry: The target compound’s biphenyl core with dual tetrazole groups distinguishes it from mono-tetrazole analogs (e.g., losartan, valsartan) . This symmetry may enhance receptor binding avidity or alter solubility.
  • Substituent Impact: Mono-tetrazole analogs: Compounds like 1-phenyl-1H-tetrazole (melting point: 64–65°C) and 1-(4'-chlorophenyl)-5-methyl-1H-tetrazole (melting point: ~95–96°C) demonstrate how electron-withdrawing groups (e.g., Cl) increase melting points compared to unsubstituted derivatives . Biphenyl-tetrazole drugs: Losartan and valsartan feature single tetrazole groups with additional substituents (e.g., alkyl chains, carboxylates) that optimize pharmacokinetics .

Table 1: Physicochemical Properties of Selected Tetrazole Derivatives

Compound Name Substituents Melting Point (°C) Acidity (pKa) Reference
Target Compound Biphenyl-4,4'-di(tetrazole) Not reported ~4.5 (est.) -
1-Phenyl-1H-tetrazole Phenyl 64–65 ~4.9
1-(4'-Chlorophenyl)-1H-tetrazole 4-Cl 146–147 ~4.3
Losartan Biphenyl-2-tetrazole + alkyl chain - -
Valsartan Biphenyl-2-tetrazole + isobutyl group - -

Pharmacological Activity

Angiotensin II Receptor Antagonism :

  • TCV-116/CV-11974: The prodrug TCV-116 (oral ED25 = 0.68 mg/kg in SHR) converts to CV-11974, which exhibits exceptional potency (IV ED25 = 0.0027 mg/kg) via noncompetitive AT1 receptor binding (IC50 = 1.12 × 10⁻⁷ M in bovine adrenal cortex) .
  • Losartan : Less potent than CV-11974 (oral ED25 = ~10 mg/kg), highlighting the impact of substituents on efficacy .
  • Target Compound: While direct data are unavailable, its dual tetrazole structure may enhance receptor interaction or duration of action compared to mono-tetrazole ARBs.

Table 2: Pharmacological Comparison of Biphenyl-Tetrazole Derivatives

Compound Name AT1 Receptor IC50 (M) Oral ED25 (mg/kg) Duration of Action Reference
CV-11974 (active) 1.12 × 10⁻⁷ 0.68 (prodrug) >24 hours
Losartan 3.8 × 10⁻⁷ ~10 6–12 hours
Target Compound Not reported Not reported Theoretical increase -

Biological Activity

5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole is a compound belonging to the tetrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

The molecular formula of 5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole is C14H10N8C_{14}H_{10}N_8, with a molecular weight of 278.28 g/mol. The structure consists of two tetrazole rings connected to a biphenyl moiety, which contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that tetrazole derivatives exhibit varying degrees of antibacterial activity. For instance:

  • A study demonstrated that certain tetrazole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 16 µg/mL. Notably, compounds containing the tetrazole moiety exhibited enhanced antibacterial properties compared to standard antibiotics like ciprofloxacin .
CompoundMIC (µg/mL)Bacterial Strains
Tetrazole Derivative A0.25 - 2Staphylococcus aureus
Tetrazole Derivative B2 - 16Escherichia coli
Ciprofloxacin4 - 32Various strains

Anticancer Activity

The anticancer potential of tetrazole derivatives has also been explored. In vitro studies have shown that:

  • Compounds similar to 5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole demonstrated cytotoxic effects against various cancer cell lines including HepG2 (liver cancer) and MCF7 (breast cancer) with IC50 values indicating effective inhibition of cell proliferation .
Cell LineIC50 (µM)Compound
HepG2<10Tetrazole Derivative C
MCF7<20Tetrazole Derivative D

The mechanism through which these compounds exert their biological effects often involves interaction with specific cellular targets:

  • Antibacterial Mechanism : The antibacterial action is primarily attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
  • Anticancer Mechanism : The anticancer activity is thought to result from the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several case studies have highlighted the efficacy of tetrazole derivatives:

  • Study on Anticancer Activity : A series of tetrazole derivatives were synthesized and screened against human cancer cell lines. The study found that modifications in the tetrazole structure significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of various tetrazoles against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that certain derivatives displayed potent activity comparable to conventional antibiotics .

Q & A

Basic: What are the optimal synthetic routes for 5-[4'-(1H-tetrazol-5-yl)biphenyl-4-yl]-1H-tetrazole, and how can reaction conditions be optimized?

Answer:
The synthesis of biphenyl-tetrazole derivatives often involves coupling reactions and cyclization steps. A validated approach includes:

  • Refluxing intermediates with glacial acetic acid and monitoring progress via TLC to ensure completion .
  • Purification through recrystallization using ethanol or ethanol/water mixtures to isolate high-purity products .
  • Optimization of substituent positions (e.g., bromomethyl or methoxy groups) on the biphenyl backbone to enhance reactivity, as seen in analogs like ME3221 and AM6701 .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing the compound's purity and structure?

Answer:

  • FTIR and NMR : Critical for verifying functional groups (e.g., tetrazole rings) and substituent positions. For example, ¹H-NMR can confirm biphenyl proton environments .
  • HPLC : Essential for assessing purity, particularly for detecting byproducts from cyclization or coupling reactions .
  • Mass spectrometry : Used to confirm molecular weight and fragmentation patterns, as demonstrated in studies of hMGL enzyme interactions .

Advanced: How can researchers investigate the compound's interaction with enzymes like human monoacylglycerol lipase (hMGL), and what experimental approaches are validated?

Answer:

  • Active-site probing : Use tetrazole-based probes (e.g., AM6701) to covalently modify enzyme active sites, followed by mass spectrometry to identify binding residues .
  • Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates to quantify potency. For example, N-arachidonylmaleimide (NAM) has been employed as a competitive inhibitor in hMGL studies .
  • Structural analogs : Compare activity with derivatives like 5-(trifluoromethyl)-pyrazole compounds to elucidate structure-activity relationships (SAR) .

Advanced: How should researchers address contradictory data in pharmacological studies, such as varying receptor affinities or opposing biological effects?

Answer:

  • Binding assays : Use radiolabeled ligands (e.g., angiotensin II analogs) to assess receptor specificity. For instance, ME3221 showed differential inhibition of angiotensin II responses in rat models .
  • Structural analysis : Resolve discrepancies by comparing crystallographic data of tetrazole-receptor complexes (e.g., BLT2 receptor agonists vs. antagonists) .
  • Dose-response studies : Evaluate concentration-dependent effects, as seen in SDZ NVI-085’s dual modulation of α1-adrenergic and 5-HT1D receptors .

Advanced: What strategies are effective for improving the compound's bioavailability through structural modifications?

Answer:

  • Salt formation : Potassium salts of biphenyl-tetrazoles enhance solubility, as demonstrated in pharmacopeial standards .
  • Hydrophilic substituents : Introduce hydroxyl or methoxy groups on the biphenyl moiety to improve aqueous solubility, as seen in analogs of 4-(4-fluorophenyl)-imidazoles .
  • Prodrug approaches : Mask tetrazole groups with ester or amide linkages, which are hydrolyzed in vivo .

Basic: What safety protocols are recommended when handling tetrazole derivatives during synthesis and biological testing?

Answer:

  • Storage : Keep compounds in airtight containers at 2–8°C to prevent degradation, particularly for hygroscopic salts .
  • Waste disposal : Segregate tetrazole-containing waste and collaborate with certified agencies for neutralization, as emphasized in safety data sheets .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal or inhalation exposure, especially during reflux steps .

Advanced: How can computational modeling guide the design of tetrazole derivatives with enhanced target selectivity?

Answer:

  • Docking studies : Use software like AutoDock to predict binding modes with receptors (e.g., angiotensin II type 1 receptor) and prioritize synthetic targets .
  • QSAR models : Correlate substituent electronegativity or steric bulk with activity, leveraging data from analogs like 3-methyl-1,2,4-triazoles .
  • Molecular dynamics : Simulate ligand-receptor interactions over time to assess stability, as applied in studies of mGluR5 ligands .

Basic: What are the key challenges in scaling up laboratory-scale synthesis of biphenyl-tetrazole derivatives?

Answer:

  • Reaction exothermicity : Control temperature during cyclization to avoid runaway reactions, particularly with acetic acid .
  • Purification bottlenecks : Optimize column chromatography or recrystallization steps to maintain yield at larger scales .
  • Byproduct management : Implement inline FTIR or HPLC to monitor intermediates and minimize impurities .

Advanced: How can researchers validate the proposed mechanism of action for tetrazole-based enzyme inhibitors?

Answer:

  • Site-directed mutagenesis : Modify active-site residues (e.g., catalytic serine in hMGL) and assess inhibition reversibility .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish competitive vs. allosteric inhibition .
  • Metabolic profiling : Use LC-MS to track metabolite formation in cell-based assays, as shown in NAAA inhibitor studies .

Advanced: What methodologies are recommended for resolving conflicting data in the compound's pharmacokinetic (PK) profiles?

Answer:

  • Cross-species PK studies : Compare absorption rates in rodent vs. human hepatocyte models to identify species-specific metabolism .
  • Microsomal stability assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation .
  • Tracer studies : Use isotopically labeled analogs (e.g., ¹⁴C-tetrazole) to track distribution and elimination in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.